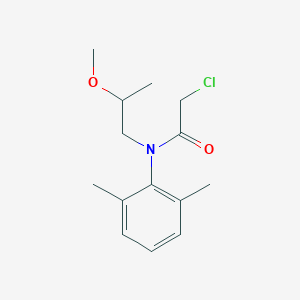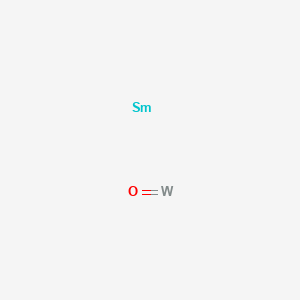
Oxotungsten--samarium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotungsten–samarium (1/1) is a compound that combines the elements tungsten and samarium in a 1:1 ratio. Tungsten is a transition metal known for its high melting point and density, while samarium is a rare earth element known for its magnetic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxotungsten–samarium (1/1) can be achieved through various methods. One common approach involves the reaction of samarium nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. This method allows for the control of particle size and morphology by introducing different capping agents such as cysteine, alanine, and glycine . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of oxotungsten–samarium (1/1) may involve large-scale precipitation methods, where the reactants are mixed in large reactors under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final compound. This method allows for the production of oxotungsten–samarium (1/1) in large quantities, suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Oxotungsten–samarium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, samarium in the compound can react with acids to form samarium(III) ions and hydrogen gas . Additionally, samarium can react with halogens to form corresponding samarium(III) halides .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–samarium (1/1) include acids, halogens, and reducing agents such as samarium(II) iodide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving oxotungsten–samarium (1/1) include samarium(III) oxide, samarium(III) halides, and various organosamarium compounds
Applications De Recherche Scientifique
Oxotungsten–samarium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic synthesis reactions, including reductions and carbon-carbon bond formations . In biology and medicine, samarium-based compounds are used in targeted radionuclide therapy for cancer treatment . Additionally, oxotungsten–samarium (1/1) is used in the development of advanced materials with unique optical and magnetic properties .
Mécanisme D'action
The mechanism of action of oxotungsten–samarium (1/1) involves the interaction of its components with various molecular targets and pathways. For example, samarium in the compound can act as a reducing agent, facilitating electron transfer reactions in organic synthesis . Tungsten, on the other hand, can coordinate with various ligands, influencing the compound’s reactivity and stability . The combined effects of tungsten and samarium result in a compound with unique reactivity and selectivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Oxotungsten–samarium (1/1) can be compared with other similar compounds, such as samarium(III) oxide, samarium(III) halides, and other samarium-based oxo-compounds . While these compounds share some similarities in terms of their chemical properties, oxotungsten–samarium (1/1) is unique due to the presence of tungsten, which imparts additional stability and reactivity to the compound. This makes oxotungsten–samarium (1/1) particularly useful in applications requiring high stability and selectivity.
List of Similar Compounds:- Samarium(III) oxide (Sm2O3)
- Samarium(III) chloride (SmCl3)
- Samarium(III) bromide (SmBr3)
- Samarium(III) iodide (SmI3)
- Samarium(III) fluoride (SmF3)
- Samarium(III) nitrate (Sm(NO3)3)
Propriétés
Numéro CAS |
39361-88-1 |
|---|---|
Formule moléculaire |
OSmW |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
Clé InChI |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
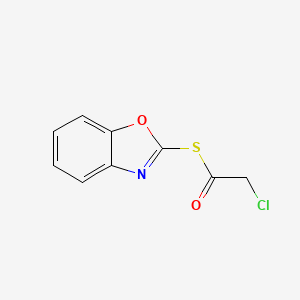
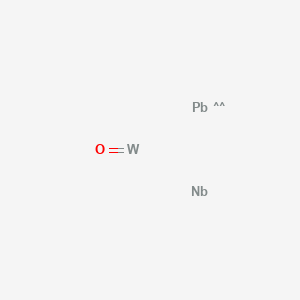
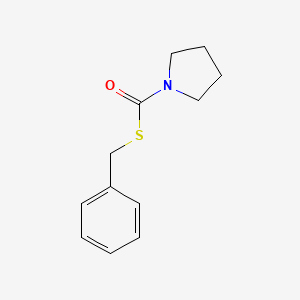
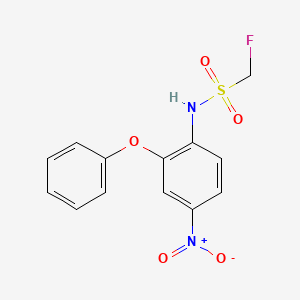
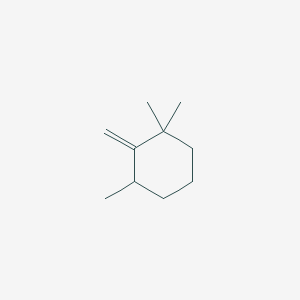
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
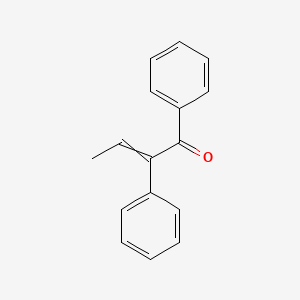
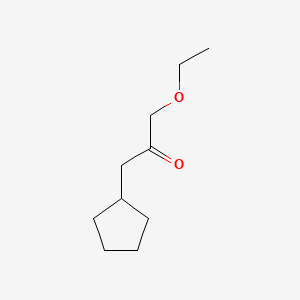
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
